6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is known for its biological importance . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the formation of pyrazol-3-one substrates . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were synthesized as novel CDK2 targeting compounds .Scientific Research Applications
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Biomedical Applications
- Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents .
- They present two possible tautomeric forms: the 1H- and 2H-isomers .
- They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- They have been shown to exhibit a broad range of biological activities and clinical applications, including antiviral, antibacterial, antimalarial, antitrypanosomal, anti-inflammatory, anti-hypertension and pulmonary hypertension, and anti-tumor activity with various mechanisms of action .
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Synthesis of Novel Pyrazolo[3,4-b]pyridines
- Three novel pyrazolo[3,4-b]pyridines were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .
- The ketones were afforded by modifying a stabilized ylide facilitated Wittig reaction in fairly high yields .
- The novel compounds exhibited exciting photophysical properties with the dimethylamine phenyl-bearing pyrazolopyridine showing exceptionally large Stoke’s shifts .
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Applications in Alzheimer’s Disease Diagnosis
- Both the dimethylamino- and the pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices upon fluorescent confocal microscopy observation .
- These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of AD amyloid plaque probes of various modalities for AD diagnosis .
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CDK2 Inhibitors for Cancer Treatment
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
- These compounds were designed and synthesized to target CDK2, a key enzyme in cell division, making it an appealing target for cancer treatment .
- Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
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Anticancer Agents
- A new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
- The results showed that pyrazolo[3,4-d] pyrimidin-4-ol 3a bearing phenyl group at N-1 and p-C6H4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .
- These synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
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Kinase Inhibitors
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Anti-Inflammatory Agents
- Pyrimidines, including pyrazolo[3,4-d]pyrimidines, have been found to exhibit anti-inflammatory effects .
- These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
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Various Biological Activities
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Synthesis of Novel Pyrazolo[3,4-d]pyrimidines
properties
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOUWJGODANHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=NNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288740 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
1276056-73-5 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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